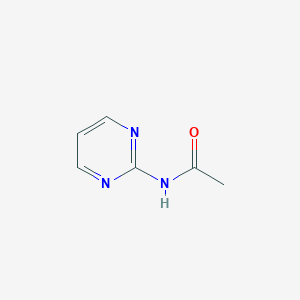

n-(Pyrimidin-2-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKHWKNEQBGLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297888 | |

| Record name | n-(pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-88-8 | |

| Record name | 13053-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(pyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamidopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for N Pyrimidin 2 Yl Acetamide and Its Derivatives

Established Synthetic Routes to N-(Pyrimidin-2-yl)acetamide

The direct synthesis of the parent compound, this compound, typically involves the acylation of 2-aminopyrimidine (B69317). This can be accomplished through several reliable methods of amide bond formation.

The most direct route to this compound is the creation of an amide bond between 2-aminopyrimidine and an acetic acid derivative. This transformation is a cornerstone of organic synthesis, and several standard protocols are applicable.

Carbodiimides are widely used as dehydrating agents to promote the formation of amides from carboxylic acids and amines. wikipedia.orgtaylorandfrancis.com In this context, acetic acid is activated by the carbodiimide reagent, forming a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate readily reacts with the amino group of 2-aminopyrimidine to yield the desired this compound and a urea (B33335) byproduct. wikipedia.org Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with the latter being advantageous due to the water-solubility of its urea byproduct, which simplifies purification. nih.govcbijournal.com

To enhance reaction efficiency and minimize side reactions, such as the formation of stable N-acylurea, activating agents or coupling additives are often included. taylorandfrancis.comnih.gov Reagents like N-hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) can be used alongside the carbodiimide. mdpi.com These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and effectively acylates the amine. nih.gov For instance, the synthesis of related N,N-disubstituted pyrazolopyrimidine acetamide (B32628) derivatives has been successfully achieved using HATU as the coupling agent in the presence of a base like N,N-diisopropylethylamine (DIEA). mdpi.com

Table 1: Reagents for Carbodiimide-Mediated Synthesis

| Role | Example Reagents | Function |

|---|---|---|

| Carbodiimide | EDC, DCC | Activates the carboxylic acid to form an O-acylisourea intermediate. wikipedia.orgnih.gov |

| Activating Agent | HOBt, HATU | Forms a more stable active ester, increasing yield and reducing side reactions. nih.govmdpi.com |

| Base | DIEA | Acts as a proton scavenger. mdpi.com |

| Solvent | DMF, DCM | Provides a suitable reaction medium. nih.gov |

A highly effective and traditional method for amide synthesis involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an acid chloride. derpharmachemica.com For the synthesis of this compound, this involves the reaction of 2-aminopyrimidine with acetyl chloride. The high reactivity of the acid chloride allows the reaction to proceed readily, often at low temperatures, to form the amide bond and hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct.

Alternatively, acetic anhydride can be used as the acylating agent. The reaction of 2-aminopyrimidine with acetic anhydride yields this compound and acetic acid as a byproduct. This method was employed for the synthesis of the analogous compound N-(4-methyl-pyridin-2-yl)-acetamide, where 2-amino-4-methylpyridine was heated in acetic anhydride.

In cases where the acid chloride is not commercially available, it can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. derpharmachemica.comresearchgate.net For example, a series of N-pyridin-2-yl substituted acetamides were synthesized by first treating various alkanoic acids with thionyl chloride to generate the acid chloride in situ, followed by condensation with 2-aminopyridine. researchgate.net

Table 2: Reagents for Acid Chloride-Based Synthesis

| Starting Material 1 | Starting Material 2 | Key Reagent(s) | Byproduct(s) |

|---|---|---|---|

| 2-Aminopyrimidine | Acetyl Chloride | Base (e.g., Pyridine) | Pyridinium hydrochloride |

| 2-Aminopyrimidine | Acetic Anhydride | Heat | Acetic acid |

Instead of forming the amide bond on a complete pyrimidine (B1678525) ring, synthetic strategies can also involve the functionalization of a pyrimidine precursor. This approach is particularly useful for synthesizing substituted analogs. For example, the synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide was achieved by reacting 4,6-diamino-pyrimidine-2-thiol with 2-chloro-N-phenylacetamide in the presence of potassium hydroxide. nih.gov In this case, the acetamide moiety is introduced via nucleophilic substitution, where the sulfur atom on the pyrimidine ring displaces the chlorine atom of the chloroacetamide derivative. nih.govresearchgate.net This demonstrates how a pre-functionalized pyrimidine can serve as a scaffold for introducing the N-acetamide group through a C-S bond formation, rather than a C-N bond formation at the amino group.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, offer an efficient route to complex heterocyclic structures like pyrimidines. nih.gov While a specific one-pot synthesis for the parent this compound is not commonly reported, this strategy is extensively used for creating substituted pyrimidine derivatives. ijper.orgnih.gov For instance, a one-pot, three-component reaction between an aldehyde, ethyl acetoacetate, and urea or a urea derivative (like guanidine) can yield highly substituted dihydropyrimidinones (Biginelli reaction), which can be further modified. Similarly, substituted pyrimidines have been synthesized via a three-component coupling of a substituted enamine, an orthoester, and ammonium acetate. ijper.org These methods highlight the potential for building the pyrimidine ring and introducing desired functional groups in a convergent and atom-economical fashion. researchgate.netmdpi.com

Amide Bond Formation Strategies

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships in various contexts. These syntheses often employ the same fundamental reactions described above but start with substituted precursors.

Research into pharmacological ligands has led to the synthesis of various N-acetamide substituted pyrazolopyrimidines. nih.gov In one approach, a pyrazolopyrimidine core with a carboxylic acid group was prepared, which was then reacted with a variety of secondary amines using HATU as a coupling agent to generate a library of final amide products. mdpi.comnih.gov

Another common strategy involves introducing substituents on the acetamide nitrogen or the pyrimidine ring. For example, various N-aryl-2-bromoacetamides can be reacted with a thiol-substituted pyrimidine, such as 5-[1-(4-chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol, to create a series of derivatives with diverse aryl groups on the acetamide moiety. semanticscholar.org Similarly, the reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide yields 2-((4,6-dimethylpyrimidin-2-yl)sulfanyl)-N-(4-methylpyridin-2-yl)acetamide, a derivative with substitutions on both the pyrimidine and the N-arylacetamide portions. nih.gov

Table 3: Examples of Synthesized this compound Analogs

| Compound Name | Key Starting Materials | Synthetic Approach |

|---|---|---|

| N-acetamide substituted pyrazolopyrimidines nih.gov | Pyrazolopyrimidine carboxylic acid, Various secondary amines | Amide coupling with HATU nih.gov |

| 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide mdpi.com | 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid, N-ethylaniline | Amide coupling with HATU/DIEA mdpi.com |

| 2-((4,6-dimethylpyrimidin-2-yl)sulfanyl)-N-(4-methylpyridin-2-yl)acetamide nih.gov | 2-thio-4,6-dimethylpyrimidine, 2-chloro-N-(5-methylpyridin-2-yl)acetamide | Nucleophilic substitution nih.gov |

Derivatization at the Pyrimidine Ring System

Modifications to the pyrimidine ring are fundamental in creating diverse derivatives of this compound. These changes can significantly impact the molecule's properties by introducing new functional groups at various positions on the heterocyclic core. Key strategies include halogenation followed by substitution, the direct introduction of carbon-based moieties, and the addition of amino or hydroxy groups.

Halogenation and Subsequent Substitutions

The introduction of halogen atoms onto the pyrimidine ring serves as a critical step for further functionalization. Halogenated pyrimidines are versatile intermediates, particularly for cross-coupling reactions.

A common method for the halogenation of the parent 2-aminopyrimidine involves direct halogenation. For instance, 2-amino-5-halogenopyrimidines can be prepared by treating an aqueous solution of 2-aminopyrimidine with chlorine or bromine. google.com Research has shown that conducting this reaction in the presence of carbonates, oxides, or phosphates of metals from group 2a of the periodic table, such as calcium carbonate, can significantly improve yields. google.com While this method applies to the precursor amine, the resulting 2-amino-5-halopyrimidine can then be acylated to form the target N-(5-halo-pyrimidin-2-yl)acetamide.

Once halogenated, the derivative becomes a substrate for various substitution reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method used to form new carbon-carbon bonds. illinois.edu This palladium-catalyzed reaction couples the halogenated pyrimidine with aryl or heteroaryl boronic acids. illinois.edunih.govnih.govmdpi.com For example, 2,4-dichloropyrimidines can be selectively coupled at the C4 position, and under specific conditions, a second coupling can occur at the C2 position. nih.govmdpi.com This regioselectivity is crucial for the controlled synthesis of diarylated pyrimidines. nih.gov

Table 1: Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrimidines

| Halogenated Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | nih.gov |

| 6-Chloro-pyrimidine derivative | Arylboronic Acid | Pd(PPh₃)₄ | - | - | nih.gov |

| 5-Bromopyrimidine | Furan-3-boronic acid | Palladium Catalyst | - | - | illinois.edu |

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The direct attachment of alkyl, aryl, and heteroaryl groups to the pyrimidine ring is a key strategy for creating structural diversity. As mentioned previously, the Suzuki cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl substituents. nih.govmdpi.com This reaction has been successfully used to synthesize a variety of 4-amino-6-aryl-1-methylpyrimidin-2-one derivatives from a 6-chloro-pyrimidine precursor using arylboronic acids and a Pd(PPh₃)₄ catalyst. nih.gov

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a bromo-substituted precursor and various aryl/heteroaryl boronic acids further demonstrates the utility of this method for structurally related heterocycles. mdpi.com The choice of solvent, catalyst, and base is critical for achieving high yields and selectivity in these coupling reactions. nih.gov For instance, alcoholic solvent mixtures have been found to afford greater reactivity at lower temperatures compared to polar aprotic solvents in the double Suzuki coupling of 2,4-dichloropyrimidine. nih.gov

Amino and Hydroxy Substitutions

The introduction of amino and hydroxy groups onto the pyrimidine ring can significantly alter the chemical properties of the molecule, including its polarity and hydrogen bonding capabilities. Amino groups can be introduced via nucleophilic substitution of a halogenated precursor. A series of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives were successfully prepared through the nucleophilic displacement of a chlorine atom at the C6 position of the pyrimidine ring by various amines. nih.gov

Direct C-H hydroxylation of a pyrimidine ring is challenging due to the electron-deficient nature of the heterocycle. nih.gov However, strategies have been developed for related heterocyclic systems. One approach involves the photochemical valence isomerization of pyridine N-oxides, which can lead to C3-hydroxylated products. nih.gov Another method involves the N-hydroxylation of pyrimidine-2,4-diones to create a chelating moiety. nih.gov While not directly demonstrated on the this compound scaffold, these methods suggest that derivatization of the pyrimidine ring to an N-oxide followed by rearrangement could be a potential, albeit complex, route to hydroxylated derivatives.

Modifications of the Acetamide Side Chain

Altering the acetamide portion of this compound provides another avenue for creating derivatives. These modifications can be made at the alpha-carbon or the amide nitrogen, allowing for fine-tuning of the molecule's structure and properties.

Alpha-Substitution of the Acetamide Carbon

The carbon atom adjacent to the carbonyl group (the alpha-carbon) in the acetamide side chain is a prime target for substitution. A common and effective strategy to achieve this is through the use of an alpha-halo acetamide intermediate, such as 2-chloro-N-(pyrimidin-2-yl)acetamide. This key intermediate is typically synthesized by the acylation of 2-aminopyrimidine with chloroacetyl chloride. chemicalbook.com

The chlorine atom in 2-chloro-N-(pyrimidin-2-yl)acetamide is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. researchgate.net This reactivity allows for the introduction of a wide variety of substituents. For example, reaction with sulfur nucleophiles, such as 4,6-diamino-pyrimidine-2-thiol in the presence of a base like potassium hydroxide, leads to the formation of a thioether linkage at the alpha-position. nih.gov This S-alkylation reaction proceeds by displacing the chloride ion to form derivatives like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-arylacetamides. nih.gov This versatile method allows for the connection of various heterocyclic or aryl moieties to the acetamide side chain through a flexible thioether bridge.

Table 2: Synthesis of Alpha-Substituted Acetamide Derivatives via Nucleophilic Substitution

| Intermediate | Nucleophile | Resulting Linkage | Product Class | Reference |

|---|---|---|---|---|

| 2-chloro-N-arylacetamide | 2-mercaptonicotinonitrile | Sulfanyl (Thioether) | 2-(pyridin-2-ylthio)-N-arylacetamide | acs.org |

| 2-chloro-N-phenylacetamide | 4,6-diamino-pyrimidine-2-thiol | Sulfanyl (Thioether) | 2-[(diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide | nih.gov |

| N-substituted chloroacetamides | 2-arylpyridin-3-ols | Oxy (Ether) | 2-(Pyridin-3-yloxy)acetamides | researchgate.net |

| chloroacetamide derivative | Potassium thiocyanate | Thiocyanate | Thiocyanate derivative | researchgate.net |

N-Substitution of the Acetamide Nitrogen

Modification at the amide nitrogen involves replacing the hydrogen atom with an alkyl, aryl, or other functional group, converting the secondary amide into a tertiary amide. One direct method for this is the N-alkylation of the pre-formed this compound. General methods for the N-alkylation of amides using alcohols as alkylating agents, often catalyzed by transition metals, represent an environmentally benign approach where water is the only byproduct.

Alternatively, N-substituted derivatives can be synthesized by modifying the initial reactants. Instead of starting with 2-aminopyrimidine, one can use an N-substituted 2-aminopyrimidine in the acylation reaction with acetic anhydride or acetyl chloride. Another approach involves the condensation of a substituted acid chloride with 2-aminopyrimidine. For instance, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized by condensing 2-aminopyridine with the acid chloride derivatives of [4-methylphenylsulphonamido] alkanoic acids. researchgate.net This latter strategy highlights how a pre-functionalized acylating agent can be used to build complex side chains, including N-substituents, in a single step.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve reaction efficiency. These approaches focus on reducing the use of hazardous solvents, decreasing reaction times, and lowering energy consumption. Key green methodologies applicable to the synthesis of this compound and its derivatives include microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. In the context of synthesizing N-acyl pyrimidine derivatives, microwave heating can accelerate the acylation of the amino group of 2-aminopyrimidine. The focused heating effect of microwaves can facilitate the reaction between 2-aminopyrimidine and an acylating agent, such as acetic anhydride or acetyl chloride, often in the absence of a traditional solvent or with a high-boiling, microwave-compatible solvent. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation in anhydrous propanol, with reaction times as short as 15–30 minutes at temperatures ranging from 120–140 °C nih.gov. While specific data for this compound is not extensively detailed in the literature, a comparative study on the synthesis of 2-aminopyrimidines showed that microwave-assisted methods could produce yields comparable to conventional heating in significantly shorter timeframes researchgate.net.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can enhance reaction rates and yields nih.govresearchgate.net. This technique has been successfully applied to the synthesis of various pyrimidine derivatives nih.govresearchgate.netsemanticscholar.org. The ultrasound-assisted synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives, for example, demonstrated a significant reduction in reaction time (39–80 minutes) and an increase in yield (65–80%) compared to conventional heating methods that required 10–36 hours nih.gov. This suggests that the acylation of 2-aminopyrimidine could be similarly expedited.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent is a cornerstone of green chemistry, as it eliminates solvent-related waste and simplifies product work-up. The acylation of amines, a reaction central to the synthesis of this compound, can often be performed under solvent-free conditions. For example, the acetylation of various amines, phenols, and thiols has been shown to proceed efficiently with acetic anhydride under catalyst- and solvent-free conditions, yielding the desired products in high yields within minutes orientjchem.orgmdpi.com. A study on the N-acylation of a range of amines with acetic anhydride reported excellent yields (85-90%) in just a few minutes without the need for a catalyst or solvent orientjchem.org. This approach is highly applicable to the synthesis of this compound.

Table 1: Comparison of Green Synthetic Methodologies for Acylation Reactions Relevant to this compound Synthesis

| Green Methodology | Reactants | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | 2-Amino-4-chloro-pyrimidine, Substituted amine | Anhydrous propanol, 120–140 °C | 15–30 min | 54% (for a derivative) | nih.gov |

| Ultrasound-Assisted | Ibuprofen-derived acid chloride, Substituted amines | 45–55 °C | 39–80 min | 65–80% | nih.gov |

| Solvent-Free | Aniline, Acetic anhydride | Room Temperature | 5–15 min | 85–91% | orientjchem.org |

| Solvent-Free | 4-Bromoaniline, Acetic anhydride | 80 °C | 30 min | 98% | mdpi.com |

Purification and Isolation Techniques in Synthetic Studies

The isolation and purification of the target compound from the reaction mixture are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification technique depends on the physical and chemical properties of this compound and the impurities present. Common methods include crystallization, column chromatography, and in some cases, sublimation for related compounds.

Crystallization: Recrystallization is a widely used and effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. For this compound and its derivatives, the choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. In the synthesis of a chiral pyrimidinyl cyclopropane carboxylic acid, crystallization was instrumental in not only purifying the product but also in separating diastereomeric salts for chiral resolution acs.org. For instance, N-phenyl-2-(phenylsulfanyl)acetamide, a related acetamide derivative, was successfully recrystallized from water to afford colorless crystals with a yield of 83% nih.gov.

Column Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel or alumina) as they are passed through a column using a mobile phase (a solvent or a mixture of solvents). This method is particularly useful for separating compounds with similar polarities and for purifying non-crystalline or oily products. The selection of the eluting solvent system is optimized through preliminary analysis using thin-layer chromatography (TLC) to achieve the best separation. For plant secondary metabolites, which often include nitrogen-containing heterocyclic compounds, column chromatography with a gradient solvent system is a standard procedure for isolation and purification researchgate.net.

Sublimation: For certain solid compounds with a sufficiently high vapor pressure, sublimation can be an effective purification method. This technique involves heating the solid under reduced pressure, causing it to transition directly from the solid to the gas phase, and then condensing the vapor back into a solid on a cold surface, leaving non-volatile impurities behind. While not commonly reported for this compound itself, sublimation has been used for the direct isolation of purines and pyrimidines from nucleic acids, demonstrating its applicability for this class of compounds.

Table 2: Overview of Purification Techniques for this compound and Related Compounds

| Purification Technique | Compound Type | Details | Outcome | Reference |

|---|---|---|---|---|

| Crystallization | N-phenyl-2-(phenylsulfanyl)acetamide | Recrystallized from water. | 83% Yield, Colorless crystals | nih.gov |

| Crystallization | Chiral pyrimidinyl cyclopropane carboxylic acid salts | Recrystallization from various solvents (e.g., THF). | Separation of diastereomers for chiral resolution. | acs.org |

| Column Chromatography | General plant secondary metabolites | Silica gel column with gradient elution (e.g., hexane to ethyl acetate to methanol). | Isolation of pure compounds based on polarity. | researchgate.net |

| Aqueous Workup and Crystallization | Pyrimidinyl trans-cyclopropane carboxylic acid | Addition of aqueous sodium hydroxide, followed by filtration. | Removal of cis-isomer byproduct and isolation of the trans-isomer. | acs.org |

Iii. Structural Elucidation and Spectroscopic Analysis of N Pyrimidin 2 Yl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through various one- and two-dimensional experiments, it is possible to map the precise connectivity and spatial relationships of atoms within N-(pyrimidin-2-yl)acetamide.

The pyrimidine (B1678525) ring protons are expected to form an AX₂ spin system. The proton at the C5 position should appear as a triplet, resulting from coupling to the two equivalent protons at the C4 and C6 positions. Conversely, the C4 and C6 protons would appear as a doublet, coupling only to the C5 proton. Due to the electron-withdrawing nature of the nitrogen atoms, these aromatic protons are anticipated to resonate in the downfield region of the spectrum. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The three protons of the acetyl methyl group (CH₃) are chemically equivalent and should produce a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H4, H6 (Pyrimidine) | Downfield (e.g., ~8.5) | Doublet (d) |

| H5 (Pyrimidine) | Downfield (e.g., ~7.0) | Triplet (t) |

| N-H (Amide) | Mid- to Downfield | Broad Singlet (br s) |

| CH₃ (Acetyl) | Upfield (e.g., ~2.2) | Singlet (s) |

| Note: Predicted values are estimates based on general principles and data for analogous structures. |

Similar to the ¹H NMR, the ¹³C NMR spectrum can be predicted. This compound is expected to show five distinct carbon signals corresponding to the inequivalent carbon atoms in the molecule.

The carbonyl carbon (C=O) of the amide group is characteristically deshielded and would appear furthest downfield. The C2 carbon of the pyrimidine ring, being bonded to two nitrogen atoms and the amide nitrogen, would also be significantly downfield. The C4/C6 carbons of the pyrimidine ring are equivalent and would produce a single signal, while the C5 carbon would appear as a separate signal at a more upfield position relative to the other ring carbons. Finally, the methyl carbon (CH₃) of the acetyl group would be the most shielded, appearing furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~169 |

| C2 (Pyrimidine) | ~158 |

| C4, C6 (Pyrimidine) | ~157 |

| C5 (Pyrimidine) | ~118 |

| CH₃ (Acetyl) | ~24 |

| Note: Predicted values are estimates based on general principles and data for analogous structures. |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton coupling relationships. A key correlation would be observed between the pyrimidine H5 proton and the H4/H6 protons, confirming their adjacent positions on the ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). It would definitively link the H4/H6 signal to the C4/C6 carbon signal, the H5 signal to the C5 carbon, and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity (two- or three-bond C-H couplings). Key correlations would be expected from the amide N-H proton to the C2 and C=O carbons, and from the methyl protons to the C=O carbon, unambiguously connecting the acetamido group to the C2 position of the pyrimidine ring.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect in pharmaceutical sciences as different polymorphs can exhibit varied physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. researchgate.netnih.govresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local molecular environment and packing within the crystal lattice. irispublishers.com

Different polymorphs of this compound would give rise to distinct ¹³C ssNMR spectra. irispublishers.com Variations in intermolecular interactions, such as hydrogen bonding, and differences in molecular conformation between crystal forms result in different chemical shifts for crystallographically inequivalent carbon atoms. researchgate.netsemanticscholar.org Therefore, ssNMR can be used to distinguish between known polymorphs, identify the presence of new forms, and quantify the composition of polymorphic mixtures. researchgate.netnih.gov While this technique is highly applicable, specific studies on the polymorphism of this compound using ssNMR have not been reported in the surveyed literature.

Vibrational Spectroscopy Analysis (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the characteristic vibrations of the functional groups within this compound. nih.gov The key vibrational modes are associated with the amide linkage, the pyrimidine ring, and the methyl group.

The amide group gives rise to several characteristic bands:

N-H Stretching: A moderate to sharp band is expected in the region of 3200-3400 cm⁻¹.

C=O Stretching (Amide I band): A strong, intense absorption is characteristic of the carbonyl group and typically appears around 1670-1690 cm⁻¹.

N-H Bending (Amide II band): This mode, which involves coupling of the N-H bend and C-N stretch, is found around 1520-1550 cm⁻¹.

The pyrimidine ring vibrations include:

Aromatic C-H Stretching: These vibrations typically occur just above 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of bands between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the aromatic ring stretching modes.

Ring Breathing and C-H Bending: These modes appear in the fingerprint region (below 1400 cm⁻¹) and are highly characteristic of the substitution pattern.

The acetyl methyl group shows:

C-H Stretching: Asymmetric and symmetric stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending (deformation) modes appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3200 - 3400 |

| Pyrimidine | Aromatic C-H Stretch | 3000 - 3100 |

| Acetyl | Aliphatic C-H Stretch | 2850 - 3000 |

| Amide | C=O Stretch (Amide I) | 1670 - 1690 |

| Pyrimidine | C=N, C=C Ring Stretch | 1400 - 1600 |

| Amide | N-H Bend (Amide II) | 1520 - 1550 |

| Acetyl | C-H Bending | 1375 - 1450 |

| Note: Predicted values are estimates based on general spectroscopic correlation tables. |

Analysis of Hydrogen Bonding and Intermolecular Interactions through Vibrational Shifts

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for probing the intermolecular interactions within the crystal lattice of this compound. The presence of hydrogen bond donor (N-H) and acceptor (C=O and pyrimidine N) sites facilitates the formation of a network of intermolecular hydrogen bonds. These interactions introduce measurable shifts in the vibrational frequencies of the involved functional groups compared to their theoretical gas-phase values.

In the solid state, the N-H stretching vibration of the amide group is typically observed at a lower wavenumber (red-shifted) than in a non-hydrogen-bonded state. This shift is a direct consequence of the weakening of the N-H bond as its hydrogen atom interacts with an acceptor atom, such as the carbonyl oxygen or a ring nitrogen of an adjacent molecule. Similarly, the C=O stretching frequency of the amide is also red-shifted upon participating in hydrogen bonding. Studies on analogous acetamide (B32628) derivatives reveal that N-H···O and N-H···N hydrogen bonds are common, leading to the formation of centrosymmetric dimers or extended chains. iucr.orgnih.gov These interactions are crucial for the stability of the crystal structure. The magnitude of these vibrational shifts provides qualitative information about the strength of the hydrogen bonds.

Table 1: Expected Vibrational Shifts in this compound due to Hydrogen Bonding This table is illustrative, based on typical values for related compounds.

| Functional Group | Typical Gas-Phase Frequency (cm⁻¹) | Expected Solid-State Frequency (cm⁻¹) | Shift (Δν) | Interaction |

| Amide N-H Stretch | ~3500 | ~3200-3400 | Red-shift | N-H···O / N-H···N |

| Amide C=O Stretch | ~1720 | ~1650-1680 | Red-shift | C=O···H-N |

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data

To complement experimental spectroscopic data, theoretical vibrational frequencies are often calculated using quantum chemical methods, such as Density Functional Theory (DFT). physchemres.org Computational models, frequently employing the B3LYP functional with a basis set like 6-311++G(d,p), can predict the vibrational modes of an isolated molecule in the gas phase. physchemres.orgresearchgate.net

These calculated harmonic frequencies are systematically higher than the experimental anharmonic frequencies. Therefore, they are typically scaled by an empirical factor to facilitate a more accurate comparison with experimental FT-IR and Raman spectra. physchemres.org This comparative analysis allows for a definitive assignment of the observed spectral bands to specific molecular vibrations, such as N-H stretching, C=O stretching, pyrimidine ring breathing modes, and C-H bending. Studies on structurally similar pyrimidine derivatives have shown a high degree of correlation between scaled theoretical frequencies and experimentally observed values, confirming the validity of both the experimental assignments and the computational model. physchemres.orgnih.gov

Table 2: Representative Comparison of Theoretical and Experimental Vibrational Frequencies Based on data from analogous pyrimidine compounds.

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | ~3350 | ~3345 |

| C-H (Aromatic) Stretch | ~3100 | ~3095 |

| C=O Stretch (Amide I) | ~1670 | ~1665 |

| N-H Bend (Amide II) | ~1580 | ~1575 |

| Pyrimidine Ring Stretch | ~1550 | ~1548 |

| C-N Stretch | ~1320 | ~1315 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places).

For this compound, the molecular formula is C₆H₇N₃O. calpaclab.combiocompare.com The calculated monoisotopic mass for the protonated molecule, [M+H]⁺, is 138.0662 Da. HRMS analysis would be expected to yield an experimental m/z value that matches this theoretical value within a very narrow tolerance (e.g., ±5 ppm). This high accuracy allows for the differentiation of C₆H₇N₃O from other potential elemental compositions that might have the same nominal mass, thereby providing definitive proof of the molecular formula.

Fragmentation Pathway Analysis and Mechanistic Interpretation

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to probe the structure of a molecule by analyzing its fragmentation patterns. wikipedia.org For the protonated this compound ion ([M+H]⁺), fragmentation is initiated at the most labile bonds, often influenced by the charge site. gre.ac.ukuab.edu

A plausible fragmentation pathway would involve initial cleavages around the stable amide and pyrimidine moieties. Common fragmentation mechanisms for related compounds include:

Loss of ketene (B1206846): A characteristic fragmentation for N-acylated compounds involves the neutral loss of ketene (CH₂=C=O, 42.01 Da), leading to the formation of a protonated 2-aminopyrimidine (B69317) ion (m/z 96.05).

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group can result in the loss of a methyl radical (•CH₃), though this is less common than ketene loss.

Amide bond cleavage: Scission of the C-N amide bond can lead to the formation of an acetyl cation (CH₃CO⁺, m/z 43.02) and a neutral 2-aminopyrimidine molecule, or the formation of a 2-aminopyrimidine cation (m/z 95.05) and a neutral acetyl radical.

Pyrimidine Ring Fragmentation: Subsequent fragmentation of the stable 2-aminopyrimidine ion can occur through the characteristic loss of HCN (27.01 Da) from the ring. sapub.org

Table 3: Plausible HRMS Fragments for [C₆H₇N₃O+H]⁺

| m/z (Calculated) | Possible Formula | Description of Loss |

| 138.0662 | [C₆H₈N₃O]⁺ | Protonated Molecular Ion |

| 96.0556 | [C₄H₆N₃]⁺ | Neutral loss of ketene (C₂H₂O) |

| 95.0481 | [C₄H₅N₃]⁺• | Radical cation from amide cleavage |

| 69.0451 | [C₃H₅N₂]⁺ | Loss of HCN from m/z 96.0556 |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation |

X-ray Crystallography and Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

Many substituted pyrimidine acetamide and sulfonamide derivatives crystallize in the monoclinic system, with P2₁/c being a commonly observed space group. nih.govcardiff.ac.uk This space group is centrosymmetric and is one of the most frequent for organic molecules. It is highly probable that this compound would adopt a similar crystal system. The unit cell parameters (a, b, c, β) would be specific to its unique crystal packing, determined by the interplay of molecular shape and intermolecular forces like hydrogen bonding and π-π stacking.

Table 4: Representative Crystallographic Data for an Analogous Compound (N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide) cardiff.ac.uk

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value specific to the compound |

| b (Å) | Value specific to the compound |

| c (Å) | Value specific to the compound |

| β (°) | Value specific to the compound |

| Z (Molecules/Unit Cell) | 4 |

Molecular Conformation and Dihedral Angles

In related structures, this angle can vary significantly, indicating conformational flexibility. For instance, in some derivatives, the pyrimidine and adjacent rings are nearly coplanar, with dihedral angles as low as 2.4°. nih.gov In others, steric hindrance or crystal packing forces lead to a significant twist, with dihedral angles reported in the range of 55° to 71°. nih.govnih.gov This twist influences the extent of conjugation between the ring and the amide substituent. The amide bond itself generally adopts a planar or near-planar conformation to maximize resonance stabilization.

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The crystal packing of this compound derivatives is significantly influenced by a network of intermolecular hydrogen bonds and, in some cases, π-π stacking interactions. These non-covalent forces are crucial in the formation of stable, three-dimensional supramolecular structures.

Hydrogen Bonding: The primary mediators of crystal packing in these structures are hydrogen bonds involving the amide and pyrimidine moieties. In the crystal structures of several derivatives, molecules are linked by pairs of N-H···N hydrogen bonds, which form characteristic inversion dimers with an R²₂(8) ring motif. nih.govnih.gov These dimers serve as fundamental building blocks for the extended crystal lattice.

Further stabilization of the crystal structure is achieved through additional hydrogen bonds. For instance, in the structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide, these dimers are interconnected by N-H···O and N-H···N hydrogen bonds, creating layers. nih.gov Similarly, in related compounds, N-H···O, N-H···N, and C-H···O hydrogen bonds link the dimers, also resulting in a three-dimensional network. nih.govnih.gov In some instances, intramolecular N-H···N hydrogen bonds are also observed, which contribute to the molecule's folded conformation. nih.govnih.gov

A summary of typical hydrogen bonds observed in this compound derivatives is presented below:

| Donor-H···Acceptor | Type | Role in Crystal Packing |

| N-H···N | Intermolecular | Forms inversion dimers (R²₂(8) motif) |

| N-H···O | Intermolecular | Links dimers into layers or 3D networks |

| C-H···O | Intermolecular | Contributes to the 3D supramolecular structure |

| N-H···N | Intramolecular | Stabilizes molecular conformation (S(7) motif) |

| C-H···O | Intramolecular | Stabilizes molecular conformation (S(6) loop) |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into contributions from various types of intermolecular contacts. This analysis has been performed on derivatives of this compound to provide a detailed picture of the close contacts that stabilize the crystal structure.

The analysis reveals the percentage contributions of different atom···atom contacts to the total Hirshfeld surface area. For the studied derivatives, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide (Compound I) and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide (Compound II), the most significant contributions to the crystal packing come from H···H, N···H/H···N, and C···H/H···C contacts.

The table below summarizes the relative contributions of the most prevalent intermolecular contacts for these two representative compounds.

| Intermolecular Contact | Contribution for Compound I (%) | Contribution for Compound II (%) |

| H···H | 29.8 | 31.8 |

| N···H/H···N | 21.6 | 21.1 |

| C···H/H···C | 13.0 | 11.5 |

| O···H/H···O | 9.9 | 11.2 |

| S···H/H···S | 9.4 | 11.1 |

| C···C | 5.3 | 0.0 |

| S···C/C···S | 4.3 | 4.9 |

| N···C/C···N | 2.1 | 3.2 |

| O···C/C···O | 1.8 | 1.8 |

| S···N/N···S | 1.7 | 2.0 |

These data highlight the predominance of hydrogen-related contacts (H···H, N···H, C···H, O···H, S···H), which collectively account for a major portion of the intermolecular interactions. The notable C···C contact percentage in Compound I corresponds to the π-π stacking interactions present in its crystal structure, a feature absent in Compound II. iucr.org This quantitative analysis confirms the qualitative observations from the crystallographic data, underscoring the primary role of hydrogen bonding and the secondary, but significant, role of π-π interactions in the solid-state assembly of these molecules.

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely applied due to its favorable balance between accuracy and computational cost, making it an ideal choice for studying molecules like n-(Pyrimidin-2-yl)acetamide. DFT calculations can predict a wide range of properties, from molecular geometry to electronic and reactivity parameters. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.govnih.gov

This analysis is particularly important for this compound due to its potential for multiple conformations (rotamers) and tautomers.

Rotational Isomers (Rotamers): The molecule has rotational freedom around the C-N amide bond and the C-N bond connecting the pyrimidine (B1678525) ring to the acetamide (B32628) group. DFT calculations can determine the relative energies of different rotamers to identify the most stable conformer in the gas phase. A similar study on the related compound N-(pyridin-2-yl)acetamide identified several stable rotamers. researchgate.net

Tautomerism: Amide-imidic acid tautomerism is possible for the acetamide group, and amino-imino tautomerism can occur involving the pyrimidine ring. DFT calculations can compute the relative Gibbs free energies and enthalpies of these tautomers to predict their equilibrium populations at a given temperature. researchgate.net

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Table 1: Representative Geometrical Parameters Calculated for Acetamide and Pyrimidine Derivatives This table illustrates the type of data obtained from geometry optimization. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Typical Method |

|---|---|---|

| Bond Length (Å) | The distance between the nuclei of two bonded atoms. | DFT/B3LYP |

| Bond Angle (°) | The angle formed by three connected atoms. | DFT/B3LYP |

| Dihedral Angle (°) | The angle between two intersecting planes. | DFT/B3LYP |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). nih.gov

HOMO: This orbital acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring system.

LUMO: This orbital acts as an electron acceptor. The LUMO is likely to be distributed over the electron-deficient acetamide group, particularly the carbonyl carbon.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap implies high kinetic stability. thaiscience.info

Analysis of the FMOs helps in understanding charge transfer interactions within the molecule and its potential reaction pathways. irjweb.com

Table 2: Frontier Molecular Orbital (FMO) Parameters This table shows key electronic structure parameters derived from DFT calculations.

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. nih.gov It interprets the molecular wavefunction in terms of localized Lewis-like structures (bonds and lone pairs), providing a more intuitive chemical picture.

For this compound, NBO analysis would reveal key stabilizing interactions:

Hyperconjugation: This involves delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Significant interactions would be expected, such as the donation from the lone pair of the pyrimidine nitrogen atoms into the antibonding π* orbitals of the ring, or from the amide nitrogen lone pair into the carbonyl π* orbital.

NBO analysis also provides information on the natural atomic charges and the hybridization of atoms within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. wolfram.comlibretexts.org It is used to predict how a molecule will interact with other species and to identify sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de

The MEP is color-coded to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are attractive to electrophiles. For this compound, these would be located around the electronegative pyrimidine nitrogen atoms and the carbonyl oxygen atom. nih.gov

Blue: Regions of positive potential, which are electron-deficient. These areas are attractive to nucleophiles. A prominent positive region would be expected around the hydrogen atom of the N-H amide group. nih.gov

Green: Regions of neutral or near-zero potential.

The MEP map provides a valuable guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated based on conceptual DFT. nih.gov These indices provide a quantitative measure of the molecule's reactivity and stability. irjweb.com

Table 3: Key Quantum Chemical Descriptors and Their Significance This table defines important reactivity indices calculated from DFT results. The formulas are based on Koopmans' theorem approximations where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. thaiscience.info |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for developing quantitative structure-activity relationships (QSAR). nih.gov

Molecular Dynamics (MD) Simulations

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. mdpi.com

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Study the flexibility of the molecule and the transitions between different rotational isomers in a solvent environment, typically water.

Study Solvation: Investigate the structure of the solvation shell around the molecule and analyze specific intermolecular interactions, such as hydrogen bonds with water molecules.

Simulate Binding Processes: If this compound is a ligand for a biological target like a protein, MD simulations can be used to model the binding process, assess the stability of the protein-ligand complex, and calculate binding free energies. mdpi.comsemanticscholar.org

MD simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of chemical and biological systems.

Conformational Analysis and Flexibility

Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which dictates its interaction with biological targets. Studies on derivatives of this compound reveal key aspects of their molecular geometry and flexibility.

Protein-Ligand Complex Stability and Dynamics

Molecular dynamics (MD) simulations are employed to assess the stability of the complex formed between a ligand and its protein target over time. These simulations provide insights into the dynamic behavior of the complex and the persistence of key interactions.

For N,N-disubstituted pyrazolopyrimidine acetamide derivatives targeting the translocator protein (TSPO), MD simulations were performed to evaluate the time-dependent stability of the ligand-receptor complex mdpi.com. A key metric in these simulations is the root-mean-square deviation (RMSD) of the protein backbone atoms. In studies of acetamide-sulfonamide conjugates targeting the urease enzyme, the RMSD of the protein-ligand complexes was observed to equilibrate after an initial period, typically around 5 nanoseconds, and remain stable for the duration of the simulation, indicating that the ligand remains securely bound in the active site mdpi.com. This stability is crucial for the ligand to exert its biological effect. The analysis of hydrogen bond formation during MD simulations further confirms the stability of the complex, with potent ligands often showing a higher number of persistent hydrogen bonds compared to reference compounds mdpi.com.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to elucidate binding mechanisms and predict binding affinities for pyrimidine acetamide derivatives.

Ligand-Protein Binding Mechanisms and Interaction Analysis

Molecular docking studies have been instrumental in understanding how this compound derivatives interact with their biological targets. These studies reveal the specific types of non-covalent interactions that govern the binding process. For various derivatives, the binding is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-sulfur or pi-alkyl bonds mdpi.com.

For example, in the design of anti-inflammatory agents based on a pyrazolo[3,4-d]pyrimidinone acetamide scaffold, docking studies showed that the acetamide linker plays a crucial role in positioning the molecule within the active site of cyclooxygenase (COX) enzymes mdpi.com. Similarly, docking of isonicotinohydrazide-bearing pyrimidine motifs into the active sites of antitubercular and antimalarial targets helped to rationalize their biological activities nih.govresearchgate.net. The pyrimidine ring often participates in key hydrogen bonding or aromatic interactions, while substituents on the acetamide and pyrimidine moieties explore different sub-pockets of the binding site to optimize binding.

Identification of Key Binding Site Residues and Interactions

A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are critical for ligand binding. For acetamide-sulfonamide conjugates designed as urease inhibitors, docking studies revealed electrostatic interactions with the nickel ions in the active site, along with hydrogen bonds to neighboring residues nih.gov.

In another study targeting the translocator protein (TSPO), molecular docking identified key interactions between pyrazolopyrimidine acetamide ligands and specific residues, providing a structural basis for their high affinity mdpi.com. The analysis of these interactions is crucial for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications lead to increased or decreased potency. For instance, the introduction of a fluorine atom in one series of compounds led to enhanced binding affinity, a finding that was rationalized through docking analysis mdpi.com.

The table below summarizes key interactions for representative acetamide derivatives with their respective protein targets as identified through molecular docking.

| Compound Class | Protein Target | Key Interacting Residues | Interaction Types |

| Acetamide-Sulfonamide Conjugates | Urease | Active Site Ni²⁺ ions, His, Asp | Electrostatic, Hydrogen Bonding |

| Pyrazolopyrimidine Acetamides | Translocator Protein (TSPO) | Trp, Tyr, Ser | Hydrogen Bonding, Hydrophobic |

| Pyrazolo[3,4-d]pyrimidinone Acetamides | Cyclooxygenase (COX) | Arg, Tyr, Ser | Hydrogen Bonding, Hydrophobic |

Scoring Function Validation and Binding Affinity Prediction

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target, typically reported as a docking score or binding energy. These scores are used to rank different compounds and prioritize them for synthesis and biological testing. In the development of novel pyrazolopyrimidine acetamides, compounds with the highest docking scores were selected for further analysis and were found to have high in vitro affinity for the TSPO target mdpi.com.

The predicted binding affinity from docking studies often correlates well with experimentally determined biological activity, such as IC₅₀ values. For instance, investigations of pyrazolo[3,4-d]pyrimidinone derivatives as anti-inflammatory agents showed that the compounds with the best docking scores also exhibited the most potent inhibition of COX enzymes mdpi.com. This correlation validates the computational model and provides confidence in its predictive power for designing new, more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity mdpi.com. For derivatives of acetamide and pyrimidine, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts.

A QSAR study was performed on a series of pyrazolo[3,4-b]quinolinyl acetamide derivatives to predict their anticancer activity researchgate.net. In such studies, various molecular descriptors are calculated for each compound, representing their physicochemical, electronic, and topological properties. These descriptors can include LogP (lipophilicity), molecular weight (MW), dipole moment, and molecular refractivity (MR) researchgate.net. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed biological activity researchgate.net.

Once a QSAR model is built, it must be validated to ensure its predictive ability. A validated model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis, saving significant time and resources in the drug discovery process mdpi.com. For example, 3D-QSAR studies on 4-thiazolidinone (B1220212) derivatives suggested that the presence of electron-withdrawing groups on an attached phenyl ring was favorable for anti-inflammatory activity researchgate.net. These insights are invaluable for the rational design of new this compound-based therapeutic agents.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. The primary goal of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles and methodologies are widely applied to the broader class of pyrimidine derivatives for various therapeutic targets.

The development of a predictive QSAR model for a series of this compound analogs would typically involve the following steps:

Data Set Curation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or antimicrobial activity) is compiled. This set is then divided into a training set, for building the model, and a test set, for validating its predictive power.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series is calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to create a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, in a hypothetical QSAR study on a series of this compound derivatives with anticancer activity, a resulting MLR model might take the following form:

pIC50 = β0 + β1(LogP) + β2(Dipole_Moment) + β3(ASA_H) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (β) indicate the positive or negative contribution of each descriptor to the activity.

The performance of such models is evaluated using statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). nih.gov High R² and Q² values, along with low RMSE, indicate a statistically significant and predictive model.

Table 1: Hypothetical Performance Metrics of a QSAR Model for this compound Analogs

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | Suggests good internal predictive ability of the model. |

| RMSE (Root Mean Square Error) | 0.25 | Represents the standard deviation of the residuals (prediction errors). |

Identification of Structural Descriptors Influencing Activity

The analysis of a validated QSAR model allows for the identification of key structural descriptors that significantly influence the biological activity of this compound and its derivatives. These descriptors provide a quantitative basis for understanding the SAR of the compound series. By examining the magnitude and sign of the coefficients in the QSAR equation, chemists can deduce which molecular properties are favorable or unfavorable for the desired biological effect.

Commonly identified structural descriptors that influence the activity of pyrimidine derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of electron-withdrawing or electron-donating groups on the pyrimidine or acetamide moieties can significantly alter the electronic distribution and, consequently, the binding affinity to a biological target.

Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is a classic descriptor of a molecule's lipophilicity. An optimal LogP value is often crucial for good pharmacokinetic and pharmacodynamic properties.

Steric/Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, and various topological indices. The steric bulk of substituents on the pyrimidine ring can influence how the molecule fits into a receptor's binding pocket.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors is critical for molecular recognition. The amide group in this compound, for example, can act as both a hydrogen bond donor (N-H) and acceptor (C=O), playing a key role in interactions with biological macromolecules.

Table 2: Key Structural Descriptors and Their Potential Influence on the Biological Activity of this compound Derivatives

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects solubility and the ability to interact with polar residues in a binding site. |

| Atomic Partial Charges | Determines the strength of electrostatic interactions with the target. | |

| Hydrophobic | LogP | Influences membrane permeability and binding to hydrophobic pockets. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability, affecting binding affinity. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with amino acid residues in the active site of a protein. |

By understanding which of these descriptors are most influential, computational chemists can guide the synthesis of new this compound analogs with a higher probability of exhibiting the desired biological activity. This iterative process of computational prediction followed by experimental validation is a powerful strategy in the development of new therapeutic agents.

V. Advanced Research on Biological Activities and Mechanistic Studies

Enzyme Inhibition Studies

Derivatives of n-(Pyrimidin-2-yl)acetamide have been identified as inhibitors of several key enzymes, with research focusing on understanding their specific targets and the kinetics of their inhibitory action.

Research has shown that pyrimidine-based acetamide (B32628) structures can inhibit enzymes crucial for bacterial survival and pathological processes. One such target is the bacterial enzyme N-Succinyl-l,l-diaminopimelic acid desuccinylase (DapE), which is essential for bacterial cell wall synthesis. mdpi.com A specific derivative, 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyrimidin-2-yl)acetamide, has been synthesized and investigated as a potential inhibitor of this enzyme, representing a potential avenue for novel antibiotics. mdpi.comnih.gov

Another significant enzyme target is urease. Certain acetamide-sulfonamide conjugates incorporating a pyrimidinyl moiety have demonstrated potent urease inhibition. mdpi.com For instance, flurbiprofen (B1673479) conjugated with sulfadiazine (B1682646), forming a compound with a pyrimidinyl-sulfamoyl-phenyl)propanamide structure, was found to be a potent inhibitor of urease. mdpi.com Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site.

Kinetic studies have been instrumental in elucidating the mechanism by which these compounds inhibit their target enzymes. For the urease inhibitors, kinetic analysis revealed a competitive mode of inhibition. mdpi.com This is demonstrated by an increase in the Michaelis constant (Km) while the maximum velocity (Vmax) remains constant in the presence of the inhibitor. mdpi.comkhanacademy.org The inhibition constant (Ki) values, which indicate the potency of the inhibitor, were calculated from Lineweaver-Burk plots. mdpi.com For example, the conjugate of flurbiprofen with sulfadiazine (compound 15 in the study) exhibited a competitive inhibition with a Ki value of 7.95 µM. mdpi.com

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Compound Derivative | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| Flurbiprofen-Sulfadiazine Conjugate mdpi.com | Urease | Competitive | 16.74 ± 0.23 | 7.95 |

| 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyrimidin-2-yl)acetamide nih.gov | DapE | Not specified | Not specified | Not specified |

Receptor Binding and Modulation

The this compound scaffold is also a key feature in ligands designed to interact with various receptors, including the translocator protein (TSPO) and purinergic receptors.

Significant research has been conducted on pyrazolopyrimidine acetamide derivatives as high-affinity ligands for the Translocator Protein (TSPO), a target for neuroimaging and therapy in neuroinflammatory conditions. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that N,N-disubstitutions on the terminal acetamide group can be modified to introduce diverse chemical properties without losing TSPO affinity. nih.govnih.gov An in vitro affinity study identified 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide as a particularly potent TSPO ligand with a Ki value of 60 pM. nih.gov

Other studies have focused on 2-Amino-N-pyrimidin-4-ylacetamides as antagonists for the A2A adenosine (B11128) receptor and 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives as inhibitors of SLACK potassium channels. nih.govnih.gov These investigations systematically explore how structural modifications affect binding affinity and selectivity.

Functional assays have confirmed the antagonistic properties of certain acetamide derivatives at their respective receptors. For example, a series of N-substituted-acetamide derivatives were identified as novel and potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov The most potent compound in this series demonstrated an IC50 value of 0.6 nM. nih.gov In vitro evaluations showed that this antagonist could inhibit the inflammatory response in models of acute gouty arthritis. nih.gov These functional assays are crucial for translating receptor binding affinity into a measurable biological effect.

Table 2: Receptor Binding Data for this compound Derivatives

| Compound Derivative | Target Receptor | Activity | Ki | IC50 |

|---|---|---|---|---|

| 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide nih.gov | Translocator Protein (TSPO) | Ligand | 60 pM | Not Reported |

| N,N-dipropargyl acetamide pyrazolopyrimidine derivative mdpi.com | Translocator Protein (TSPO) | Ligand | 0.90 nM | Not Reported |

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide nih.gov | P2Y14 Receptor | Antagonist | Not Reported | 0.6 nM |

| 2-Amino-N-pyrimidin-4-ylacetamides nih.gov | A2A Adenosine Receptor | Antagonist | Not Reported | Not Reported |

Vi. Pharmacokinetic and Pharmacodynamic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to drug discovery, providing critical insights into how a compound behaves within a biological system. bioivt.com These studies help in the early selection of candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures. bioivt.comdntb.gov.ua

Computational, or in silico, methods serve as a valuable primary screening tool in drug development. For pyrimidine (B1678525) derivatives, these models are used to predict their ADME properties, helping to prioritize compounds for synthesis and further testing. Studies on various pyrimidine-containing scaffolds have shown that they generally possess favorable drug-likeness scores and adhere to established principles like Lipinski's rule of five, which predicts oral bioavailability. biointerfaceresearch.com

For instance, in silico analysis of a series of 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamides indicated good bioactivity scores and compliance with Lipinski's rule. biointerfaceresearch.com Similarly, computational studies on Alpidem, an imidazopyridine derivative containing an acetamide (B32628) side chain, have been used to investigate its pharmacokinetic properties. researchgate.net These predictive analyses provide a foundational understanding of a compound's likely behavior in vivo.

Table 1: Representative In Silico ADME Predictions for Pyrimidine Derivatives

| Parameter | Predicted Property | Implication |

|---|---|---|

| Molecular Weight | Typically < 500 g/mol | Favorable for absorption |

| LogP | Generally within a range suitable for cell membrane permeability | Influences absorption and distribution |

| Hydrogen Bond Donors | Varies with substitution, often within acceptable limits | Affects solubility and binding |

| Hydrogen Bond Acceptors | Varies with substitution, often within acceptable limits | Affects solubility and binding |

| Oral Bioavailability | Often predicted to be high | Suitable for oral administration |

| Blood-Brain Barrier (BBB) Penetration | Variable; can be modulated with structural changes | Critical for CNS-targeting agents |

In vitro metabolic stability assays are crucial for predicting a drug's half-life in vivo. utsouthwestern.eduresearchgate.net These experiments typically utilize liver fractions, such as microsomes or S9 fractions, or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism, including cytochrome P450s (CYPs). utsouthwestern.edubioivt.com

Research on compounds structurally related to N-(Pyrimidin-2-yl)acetamide has demonstrated the importance of these assays. For example, studies on adamantane (B196018) acetamide derivatives as 11β-HSD1 inhibitors showed that initial compounds were rapidly metabolized. nih.gov Subsequent structural modifications led to analogs with improved microsomal stability. nih.gov